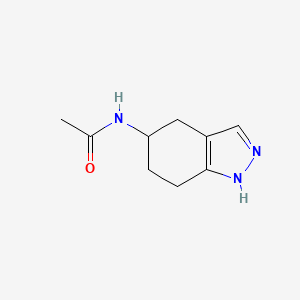
N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
Mechanism of Action
Target of Action
N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide is a derivative of the indazole family Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
It is known that indazole derivatives can inhibit the production of certain inflammatory mediators in a concentration-dependent manner .
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These mediators are involved in various biochemical pathways related to inflammation and pain.
Result of Action
Indazole derivatives have been found to exhibit anti-inflammatory activity, suggesting that they may modulate cellular processes related to inflammation .
Biochemical Analysis
Biochemical Properties
N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby modulating biochemical pathways. For instance, it may interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, leading to its inhibition and subsequent reduction in inflammation . Additionally, this compound may bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune response and inflammation . By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory genes, thereby modulating the immune response. Furthermore, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound may bind to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound may interact with other enzymes and proteins, leading to their inhibition or activation. These interactions can result in changes in gene expression, as the compound may influence transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a reduction in its biological activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and any further increase in dosage leads to toxic effects. It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound may influence metabolic flux by modulating the activity of key enzymes involved in energy production and utilization . For example, it may inhibit enzymes in the glycolytic pathway, leading to a reduction in glucose metabolism and energy production. Additionally, this compound may affect the levels of metabolites, altering the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution within cells . Once inside the cells, this compound may localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues may also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and apoptosis. Alternatively, this compound may be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide typically involves the condensation of phenylhydrazine with cyclohexanone derivatives, followed by acetylation. One common method includes:
Condensation Reaction: Phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the intermediate tetrahydroindazole.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of the indazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound of N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide, known for its broad range of biological activities.
Benzimidazole: Another heterocyclic compound with similar biological properties but differing in its chemical structure.
Pyrazole: Shares some structural similarities with indazole and exhibits comparable biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the acetamide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6(13)11-8-2-3-9-7(4-8)5-10-12-9/h5,8H,2-4H2,1H3,(H,10,12)(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEVYUJEEWNTMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)C=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
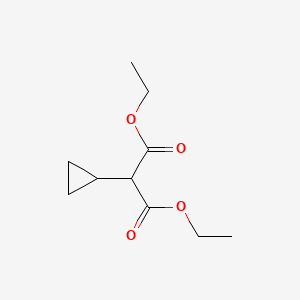

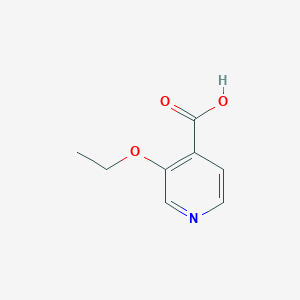
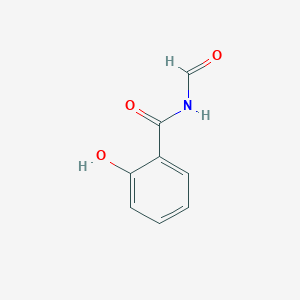
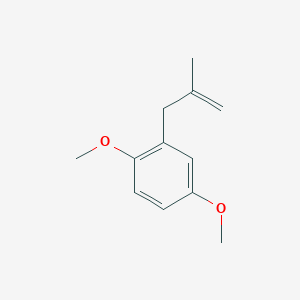
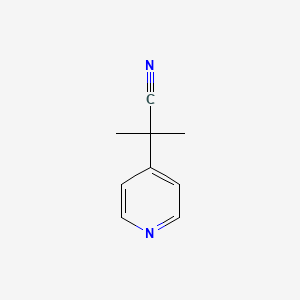
![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)
![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)
![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)
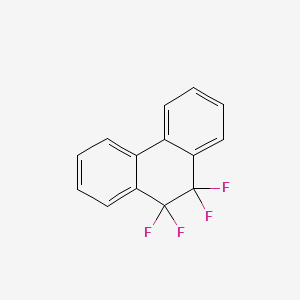
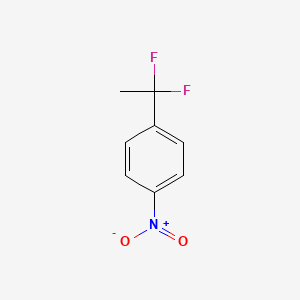
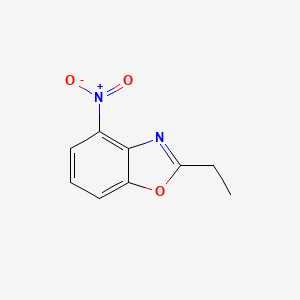

![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)
